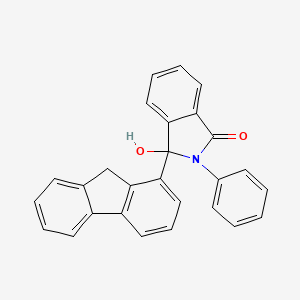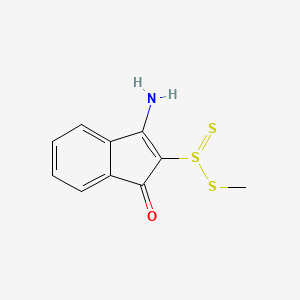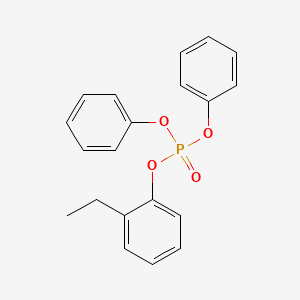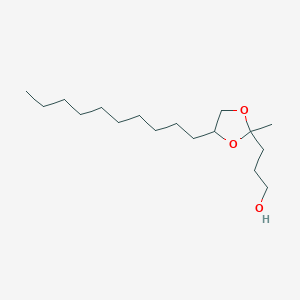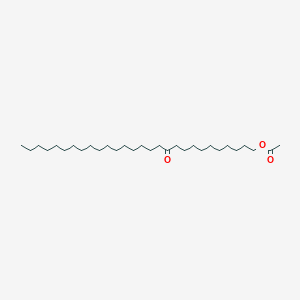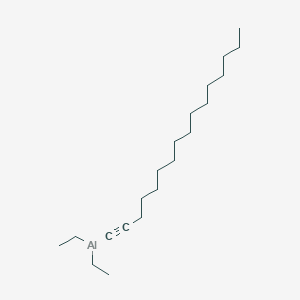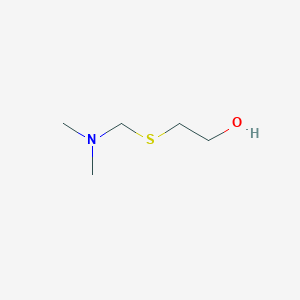
Pentadecane-2,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadecane-2,7-diol is an organic compound with the molecular formula C15H32O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the alkane family, specifically a long-chain alkane with hydroxyl groups located at the 2nd and 7th carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadecane-2,7-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. These reagents facilitate the addition of hydroxyl groups to the double bonds of alkenes, resulting in the formation of vicinal diols .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadecane-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Pentadecane-2,7-diol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It can be used in studies involving lipid metabolism and membrane structure.
Industry: Used in the production of surfactants and lubricants
Mécanisme D'action
The mechanism of action of pentadecane-2,7-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentadecane-2,8-diol
- Tridecane-2,7-diol
- Tridecane-2,8-diol
Uniqueness
Pentadecane-2,7-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different physical and chemical properties compared to its isomers .
Propriétés
Numéro CAS |
92679-00-0 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
pentadecane-2,7-diol |
InChI |
InChI=1S/C15H32O2/c1-3-4-5-6-7-8-12-15(17)13-10-9-11-14(2)16/h14-17H,3-13H2,1-2H3 |
Clé InChI |
VGAJZVTWZZATPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


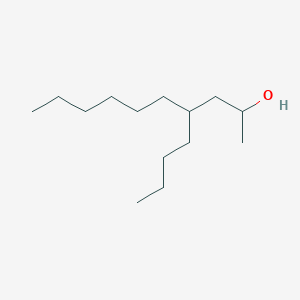
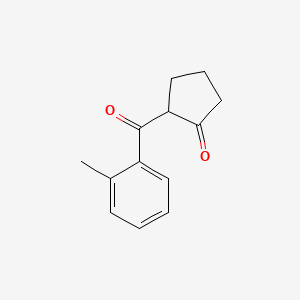

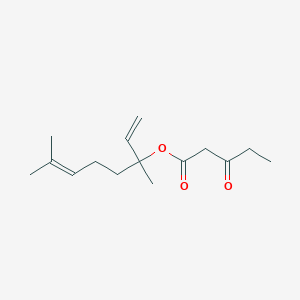
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
